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molecular formula C12H13ClO2S B8670353 2-Acetylthiomethyl-3-phenyl-propionyl chloride CAS No. 65444-05-5

2-Acetylthiomethyl-3-phenyl-propionyl chloride

Cat. No. B8670353
M. Wt: 256.75 g/mol
InChI Key: SYIWWWZVQZBRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013829

Procedure details

2.0 g (8.40 mmol) of (R)-2-acetylthiomethyl-3-phenylpropanoic acid (Ia R) (Example 1, stage e) are placed in a round-bottomed flask. The flask is cooled by an ice-water bath and 1.2 g (10.08 mmol) of thionyl chloride are added dropwise. The mixture is stirred overnight to room temperature.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([S:4][CH2:5][C@H:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:7](O)=[O:8])(=[O:3])[CH3:2].S(Cl)([Cl:19])=O>>[C:1]([S:4][CH2:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:7]([Cl:19])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)SC[C@@H](C(=O)O)CC1=CC=CC=C1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred overnight to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled by an ice-water bath

Outcomes

Product
Name
Type
Smiles
C(C)(=O)SCC(C(=O)Cl)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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